molecular formula C29H29N5O3S B2854295 4-tert-butyl-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide CAS No. 1111150-94-7

4-tert-butyl-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide

Cat. No.: B2854295
CAS No.: 1111150-94-7
M. Wt: 527.64
InChI Key: OTVDJYGJXJCJFP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide is a potent and selective inhibitor of Src kinase, a key signaling protein implicated in cellular proliferation, differentiation, and motility. This compound is of significant interest in oncology research, particularly in the study of tumor invasion and metastasis, as Src activity is frequently dysregulated in various cancers, including those of the colon, breast, and pancreas. Its mechanism of action involves competitive binding at the ATP-binding site of the Src kinase domain , thereby suppressing its enzymatic activity and downstream signaling cascades. Research utilizing this inhibitor focuses on elucidating the role of Src in focal adhesion dynamics , integrin signaling, and epithelial-to-mesenchymal transition (EMT). The molecular structure, featuring a 1,2,4-oxadiazole and imidazole core, is engineered for high affinity and selectivity, making it a valuable pharmacological tool for dissecting Src-mediated pathways in vitro and in vivo. Studies have demonstrated its efficacy in reducing metastatic potential in preclinical models , providing critical insights for developing novel anti-metastatic therapeutics.

Properties

IUPAC Name

4-tert-butyl-N-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3S/c1-20-6-5-7-22(16-20)27-31-28(37-32-27)26-18-34(19-30-26)17-21-8-12-24(13-9-21)33-38(35,36)25-14-10-23(11-15-25)29(2,3)4/h5-16,18-19,33H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVDJYGJXJCJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

    Introduction of the imidazole ring: This can be achieved through condensation reactions involving suitable starting materials.

    Attachment of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

    Formation of the benzenesulfonamide moiety: This is typically done through sulfonation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides, sulfonates, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, such as polymers or nanomaterials, due to its functional groups.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

The target compound is compared to N-tert-butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl]benzenesulfonamide (CAS: 499777-85-4, ), a structurally related sulfonamide derivative. Key differences include:

  • Substituents on the imidazole ring :
    • The target compound features a 1,2,4-oxadiazol-5-yl group with a 3-methylphenyl substituent.
    • The similar compound has a chloro group at position 4 and a 3-fluoro-4-methoxyphenyl group at position 5 of the imidazole ring.
  • Heterocyclic systems :
    • The target compound incorporates both imidazole and oxadiazole rings, whereas the similar compound contains only an imidazole ring.
  • Molecular weight :
    • The target compound has an estimated molecular weight of ~527 g/mol (based on its formula, C₂₉H₂₉N₅O₃S), compared to 437.92 g/mol for the similar compound .

Implications of Structural Differences

A. Electronic and Steric Effects

  • The oxadiazole ring in the target compound is electron-deficient, enabling π-π stacking interactions with aromatic residues in biological targets.
  • The tert-butyl group in both compounds enhances lipophilicity, improving membrane permeability. However, the target compound’s larger size (~527 g/mol) may reduce oral bioavailability compared to the smaller analog (437.92 g/mol).

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Heterocycles Present LogP (Estimated)
Target Compound ~527 3-methylphenyl, 1,2,4-oxadiazol-5-yl Imidazole, Oxadiazole ~3.5 (moderate)
N-tert-butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl]benzenesulfonamide 437.92 Chloro, 3-fluoro-4-methoxyphenyl Imidazole ~4.2 (higher)

Table 2: Functional Group Impact

Group/Feature Target Compound Similar Compound
Electron-Deficient Moieties Oxadiazole (enhances π-π interactions) Chloro (electron-withdrawing)
Lipophilicity Drivers tert-butyl, methylphenyl tert-butyl, fluoro-methoxyphenyl
Metabolic Vulnerabilities Methylphenyl (CYP450 substrate) Fluoro-methoxyphenyl (resistant to oxidation)

Biological Activity

4-tert-butyl-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide, often referred to as F359-0239, is a complex organic compound that has gained attention due to its diverse biological activities. This compound incorporates functional groups such as tert-butyl, oxadiazole, imidazole, and benzenesulfonamide, which contribute to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of F359-0239 is C29H29N5O3SC_{29}H_{29}N_{5}O_{3}S. The structure features multiple rings and functional groups that enhance its interaction with biological targets. The presence of the oxadiazole and imidazole rings is particularly notable for their roles in medicinal chemistry.

The biological activity of F359-0239 is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's functional groups facilitate binding to these targets, potentially inhibiting or modulating their activity.

Target Interactions

Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities including:

  • Anticancer : Inhibition of cancer cell proliferation.
  • Antimicrobial : Activity against various bacterial strains.
  • Anti-inflammatory : Modulation of inflammatory pathways.

Biological Activities

Recent studies have highlighted several key pharmacological effects associated with F359-0239:

Anticancer Activity

A significant body of research has focused on the anticancer properties of oxadiazole derivatives. For instance:

  • In vitro studies demonstrated that derivatives similar to F359-0239 exhibit cytotoxic effects against various cancer cell lines. Notably, compounds derived from the 1,2,4-oxadiazole scaffold have shown IC50 values ranging from 0.003μM0.003\,\mu M to 92.4μM92.4\,\mu M against different tumor types .
Cell LineIC50 (μM)Reference
HeLa2.76
Caco-29.27
3T3-L10.003

Antimicrobial Activity

F359-0239 has also been evaluated for its antimicrobial properties:

  • Compounds containing the oxadiazole ring have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have been conducted to assess the efficacy and safety profile of F359-0239:

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of F359-0239 against a panel of human cancer cell lines including colon adenocarcinoma (HT-29), lung adenocarcinoma (A549), and breast cancer (MCF7). Results indicated that the compound effectively inhibited cell growth with varying IC50 values .
  • Study on Mechanistic Insights :
    • Another research focused on the mechanism by which F359-0239 induces apoptosis in cancer cells through the activation of caspase pathways and modulation of apoptosis-related proteins .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-tert-butyl-N-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclization of acylhydrazides with nitriles under acidic conditions .

Imidazole functionalization : Coupling of the oxadiazole intermediate with 4-(chloromethyl)phenyl groups via nucleophilic substitution .

Sulfonamide linkage : Reaction of the tert-butylbenzene sulfonyl chloride with the imidazole-bearing aromatic amine under basic conditions (e.g., pyridine) .

  • Critical Parameters : Temperature (often 60–80°C for cyclization), inert atmosphere (N₂/Ar) to prevent oxidation, and HPLC monitoring for intermediate purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet), sulfonamide (δ ~7.5–8.0 ppm aromatic protons), and oxadiazole (distinct coupling patterns) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • Elemental Analysis : Validate calculated vs. experimental C, H, N ratios (e.g., discrepancies <0.3% indicate purity) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the oxadiazole-imidazole core?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., p-TsOH), and stoichiometry .
  • Flow Chemistry : Continuous-flow systems improve heat/mass transfer for exothermic cyclization steps, reducing side products .
  • Case Study : A 15% yield increase was achieved by switching from batch to flow reactors for analogous oxadiazole syntheses .

Q. How should discrepancies between calculated and experimental spectroscopic data be resolved?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., tert-butylbenzenesulfonamide derivatives ).
  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and identify deviations caused by conformational flexibility .
  • Example : In , calculated C:53.89 vs. experimental C:53.92 aligns within acceptable error margins, indicating reliable synthesis .

Q. What strategies mitigate instability of the sulfonamide group during storage?

  • Methodological Answer :

  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis .
  • pH Buffering : Formulate with sodium acetate buffer (pH 4.6) to stabilize sulfonamide against degradation .
  • Accelerated Stability Testing : Use HPLC-UV to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .

Key Considerations for Experimental Design

  • Functional Group Reactivity : The 1,2,4-oxadiazole moiety is prone to ring-opening under strongly acidic conditions; use mild reagents (e.g., acetic acid) .
  • Biological Assay Design : Prioritize fluorophenyl and sulfonamide groups for target binding studies, as seen in analogous antimicrobial agents .
  • Data Reproducibility : Document reaction conditions meticulously (e.g., solvent drying methods, catalyst batches) to address inter-lab variability .

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